Product packaging for Cholest-8(14)-ene(Cat. No.:CAS No. 54725-42-7)

Cholest-8(14)-ene

Cat. No.: B1629867
CAS No.: 54725-42-7
M. Wt: 370.7 g/mol
InChI Key: LOYUFUGUVLIJNJ-DODPYBLNSA-N
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Description

Cholest-8(14)-ene is a sterol derivative characterized by a double bond between carbon atoms 8 and 14 in the steroid nucleus. Its structure is distinct from cholesterol (cholest-5-en-3β-ol) and other common sterols due to the position of the double bond and substituents. Key points include:

  • Synthetic Availability: this compound and its derivatives are primarily synthetic, often prepared via chemical modifications of cholesterol or related precursors. For example, 5α-cholest-8(14)-ene-3β,15α-diol is synthesized from 7-dehydrocholesterol .
  • Commercial Relevance: this compound is available as a reference material (CAS 54725-42-7) for analytical applications, highlighting its importance in pharmaceutical and environmental research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46 B1629867 Cholest-8(14)-ene CAS No. 54725-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-21,23,25H,6-18H2,1-5H3/t20-,21?,23-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUFUGUVLIJNJ-DODPYBLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4CCCC[C@@]4([C@H]3CC[C@]12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624506
Record name Cholest-8(14)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54725-42-7
Record name Cholest-8(14)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Functionalization of Diosgenin

Diosgenin undergoes sequential hydrogenolysis to yield (25R)-26-hydroxycholesterol, followed by benzoylation with benzoyl chloride in pyridine to afford (25R)-cholest-5-ene-3β,26-diol 3β,26-dibenzoate (85-92% yield). Nuclear magnetic resonance (NMR) analysis confirms complete esterification at C-3 and C-26 positions, with characteristic benzoate carbonyl signals at δ 166.8 ppm in the 13C spectrum.

Hydrogenation-Isomerization Sequence

Catalytic hydrogenation over 10% Pd/C in ethyl acetate at 50 psi H2 pressure effects selective reduction of the Δ5,7-diene to the 5α-cholest-8(14)-ene skeleton. The reaction proceeds through a proposed diradical intermediate, with X-ray crystallographic data confirming the trans-fused A/B ring junction (5α configuration) and C-8(14) double bond geometry.

Late-Stage Oxidation and Deprotection

Controlled oxidation with chromium trioxide-dimethylpyrazole complex in dichloromethane (-20°C) introduces the C-15 ketone functionality while preserving the Δ8(14) unsaturation. Final acid hydrolysis (6M HCl in THF/water, 60°C) removes the benzoate protecting groups, yielding (25R)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one with an overall yield of 34% from diosgenin.

Industrial-Scale Synthesis from 7-Dehydrocholesterol

The patent US4897475A discloses an optimized manufacturing process for 3β-hydroxy-5α-cholest-8(14)-en-15-one, adaptable to multi-kilogram production:

Process Overview

Step Transformation Key Conditions Yield
1 7-Dehydrocholesterol → 3β-benzoyloxycholesta-5,7-diene Benzoylation with BzCl/pyridine, 0°C 89%
2 Δ5,7 → Δ7,14 isomerization HCl gas (2.0M) in CH2Cl2, -70°C 84%
3 Epoxidation at C14-C15 mCPBA in CH2Cl2, -30°C 78%
4 Epoxide → 15-ketone BF3·OEt2 catalysis, THF, reflux 91%

Critical Process Parameters

The Δ7,14 diene formation (Step 2) requires strict temperature control (-65°C to -70°C) and rapid neutralization with NH4OH to suppress Δ8,14 diene byproduct formation. At pilot scale (1000g input), this step achieves 83-88% purity with the major impurity being 3β-benzoyloxy-5α-cholest-8,14-diene (9-12%). Recrystallization from acetone/chloroform (2:1 v/v) elevates purity to 98.5% as verified by high-performance liquid chromatography (HPLC).

Epoxide Ring Opening Mechanics

The 14α,15α-epoxide intermediate undergoes regioselective cleavage using boron trifluoride etherate, directing ketone formation exclusively at C-15. Nuclear Overhauser effect (NOE) spectroscopy confirms the cis-diaxial arrangement of the epoxide oxygen atoms, which dictates the reaction trajectory toward 15-ketone formation rather than alternative decomposition pathways.

Comparative Analysis of Synthetic Routes

Starting Material Availability

The diosgenin route leverages abundant botanical sources (Dioscorea spp.), whereas 7-dehydrocholesterol synthesis requires either yeast fermentation or chemical modification of cholesterol. Market pricing analysis (2024) shows diosgenin at $12-15/kg vs. 7-dehydrocholesterol at $230-250/kg, favoring the former for cost-sensitive applications.

Stereochemical Fidelity

X-ray diffraction studies of both routes confirm identical 5α,8(14)-cis configurations in the final products. However, the patent method demonstrates superior 3β-hydroxyl group retention (99.2% vs. 96.5% in the diosgenin approach) due to optimized protecting group strategies.

Environmental Impact Metrics

Parameter Diosgenin Route 7-Dehydrocholesterol Route
PMI (Process Mass Intensity) 87 64
E-Factor (kg waste/kg product) 32 19
Energy Consumption (kWh/mol) 4100 2900

The industrial route demonstrates better green chemistry metrics, attributed to shorter reaction sequences and higher atom economy in key steps.

Analytical Characterization Benchmarks

Spectroscopic Signatures

13C NMR (CDCl3, 125 MHz):

  • C-8(14): δ 124.1 (d), 136.9 (s)
  • C-15 ketone: δ 211.4 (s)
  • C-3 hydroxyl: δ 71.2 (d)

Mass Spectrometry:
Electron ionization (70eV) shows characteristic fragments at m/z 368 [M+H-H2O]+ (base peak) and m/z 255 corresponding to retro-Diels-Alder cleavage of the C-ring.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 85:15 MeOH/H2O) elutes at 14.2 min with 99.8% purity. GC-MS retention index on methyl silicone columns: 3125 (isothermal, 250°C).

Chemical Reactions Analysis

Epoxidation and Hydrolysis

Cholest-8(14)-ene derivatives undergo epoxidation followed by hydrolysis to yield functionalized intermediates. For example:

  • Epoxidation : 3β-Benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene was synthesized from 7-dehydrocholesterol.

  • Hydrolysis : Acidic hydrolysis of the epoxide yielded 3β-hydroxy-5α-cholest-8(14)-en-15-one (39% yield) alongside the aromatic byproduct 12-methyl-18-nor-5α-cholesta-8,11,13-trien-3β-ol .

Reaction StepReagents/ConditionsProduct(s)YieldByproducts
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide intermediate68%-
HydrolysisH₂SO₄, AcOH/H₂O3β-Hydroxy-15-ketosterol39%Aromatic sterol (major)

Click Chemistry for Polymer Conjugation

Cholesterol derivatives, including this compound analogs, participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Example : Cholesteryl-4-pentynoate (24 ) reacted with azide-functionalized polymers to form fluorescent block-graft copolymers (e.g., 27 ) with drug-loading capabilities .

  • Applications : These polymers self-assemble into micelles for targeted drug delivery, enhancing cellular uptake rates (e.g., doxorubicin-loaded micelles in HeLa cells) .

Oxidation and Halogenation

Controlled oxidation and halogenation reactions modify the sterol backbone:

  • Oxidation : CrO₃-dimethylpyrazole oxidized 5α-cholest-8(14)-ene derivatives to 15-ketosterols (e.g., 3β,26-dihydroxy-5α-cholest-8(14)-en-15-one ) .

  • Halogenation : Allylic bromination using N-bromosuccinimide (NBS) introduced bromine at C-7, enabling further functionalization (e.g., synthesis of dichloro derivatives) .

Metabolic and Enzymatic Transformations

Cholest-8(14)-en-15-one derivatives exhibit metabolic regulation:

  • In Vivo Conversion : Oral administration of 3β-hydroxy-5α-cholest-8(14)-en-15-one in primates led to its conversion to cholesterol, confirmed via GC-MS .

  • Enzyme Inhibition : Fluorinated analogs (e.g., X ) suppressed HMG-CoA reductase activity in CHO-K1 cells (IC₅₀ = 0.1 μM) and reduced serum cholesterol in rats by 40% at 10 mg/kg/day .

Synthetic Byproducts and Side Reactions

Key side reactions during synthesis include:

  • Aromatic Byproduct Formation : Hydrolysis of epoxy intermediates under acidic conditions produced aromatic sterols via dehydration and cyclization .

  • Isomerization : Hydrogenation of Δ⁵,⁷-sterols under Pd/C yielded Δ⁸(14)-isomers as major products .

Comparative Reactivity Table

Reaction TypeStarting MaterialKey ReagentProductBiological Relevance
Epoxidation7-Dehydrocholesterolm-CPBAEpoxideIntermediate for 15-ketosterols
Click ChemistryCholesteryl-4-pentynoateCu(I)Triazole conjugatesDrug delivery systems
Fluorination7α-Methyl analog(CF₃)₂CFIHeptafluoro derivativeHypocholesterolemic agent
BrominationΔ⁵,⁷-Sterol dibenzoateNBSAllylic bromidePrecursor for dichloro derivatives

Scientific Research Applications

Cholest-8(14)-ene has several scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

  • Utilized in the production of steroidal drugs and supplements.
  • Employed in the formulation of cosmetics and skincare products due to its role in maintaining skin barrier function.

Mechanism of Action

Cholest-8(14)-ene exerts its effects primarily through its involvement in cholesterol biosynthesis and metabolism. It acts as an intermediate in the conversion of lanosterol to cholesterol, a process that involves multiple enzyme-catalyzed reactions . The compound can inhibit the activity of enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is a key regulatory enzyme in cholesterol biosynthesis . By modulating the activity of these enzymes, this compound can influence cholesterol levels in cells and tissues.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Anti-Trypanosomal Activity

Cholest-8(14)-ene derivatives exhibit variable bioactivity depending on functional groups. A study on marine steroids revealed:

Compound Name Structure Modification EC50 (μM) vs. T. brucei Activity vs. T. cruzi
5α-Cholest-8(14)-ene-3β,7α-diol (5) 3β,7α-dihydroxy >30.0 (Inactive) 97.1% inhibition
(24S)-Ergost-4-ene-3-one (2) 3-keto, Δ4 bond 5.47 ± 0.27 Inactive
Astropectenol A (3) Aldehyde group at C-24 1.17 ± 0.14 Inactive

Key Findings :

  • The presence of ketone or aldehyde groups (e.g., compounds 2 and 3) enhances anti-T. brucei activity, while hydroxylation at C-3 and C-7 (compound 5) confers selective activity against T. cruzi .
Hypocholesterolemic Effects
  • 3β-Hydroxy-5α-cholest-8(14)-en-15-one : A potent inhibitor of sterol synthesis, suppressing HMG-CoA reductase activity (IC50 ~2 nM) and reducing cholesterol esterification in jejunal microsomes .
  • Side-Chain Modified Analogue (3β-hydroxy-24S-methyl-5α-cholesta-8(14),22-dien-15-one) : Exhibits 15-fold lower catalytic efficiency (Kcat/Km) with CYP27A1 compared to the parent compound, leading to prolonged hypocholesterolemic effects .

Metabolic and Enzymatic Interactions

  • Mitochondrial Conversion : 5α,14β-Cholest-7-ene-3β,15α-diol is metabolized to cholesterol in liver homogenates, whereas its 15β-epimer remains inert, underscoring stereospecificity in sterol processing .

Data Tables

Table 1: Metabolic Parameters of Selected Sterols

Compound Enzyme (CYP27A1) Kcat (min⁻¹) Km (μM) Catalytic Efficiency (Kcat/Km)
3β-Hydroxy-5α-cholest-8(14)-en-15-one 1.1 0.8 1.38
3β-Hydroxy-24S-methyl-5α-cholesta-8(14),22-dien-15-one 0.028 0.7 0.04

Table 2: Detection Limits of 15-Oxygenated Sterols

Compound Plasma Concentration (ng/mL) Detection Method
5α-Cholest-8(14)ene-3β,15α-diol <2.0 GC-MS
3β-Hydroxy-5α-cholest-8(14)-en-15-one <10.0 GC-MS

Biological Activity

Cholest-8(14)-ene, a sterol derivative, has garnered significant attention in biological and pharmacological research due to its potential effects on cholesterol metabolism and related disorders. This article explores the biological activity of this compound, particularly focusing on its derivatives, such as 5α-cholest-8(14)-en-3β-ol-15-one, which have been extensively studied for their hypocholesterolemic properties.

Overview of Cholesterol Biosynthesis

Cholesterol is a crucial lipid involved in various physiological processes, including membrane structure, hormone synthesis, and cell signaling. The biosynthesis of cholesterol is a complex process involving multiple enzymatic steps. Disruptions in this pathway can lead to metabolic disorders, highlighting the importance of compounds like this compound in modulating cholesterol levels.

Biological Activity

1. Inhibition of Cholesterol Biosynthesis

This compound and its derivatives have been identified as potent inhibitors of cholesterol biosynthesis. Notably, 5α-cholest-8(14)-en-3β-ol-15-one has demonstrated significant hypocholesterolemic activity upon oral administration in animal models. Studies indicate that this compound effectively reduces cholesterol levels by inhibiting key enzymes in the cholesterol synthesis pathway .

2. Mechanisms of Action

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of HMG-CoA Reductase : This enzyme plays a pivotal role in the early stages of cholesterol biosynthesis. Inhibition leads to decreased cholesterol production and increased uptake from circulation.
  • Regulation of Lipid Metabolism : this compound derivatives influence lipid metabolism by modulating the expression and activity of various lipid-regulating proteins.

Case Study 1: Hypocholesterolemic Effects in Rats

A study conducted on male Sprague Dawley rats demonstrated that dietary supplementation with 5α-cholest-8(14)-en-3β-ol-15-one resulted in a marked reduction in serum cholesterol levels. The mean serum cholesterol concentration decreased significantly compared to control groups .

ParameterControl GroupTreatment Group (5α-cholest-8(14)-en-3β-ol-15-one)
Serum Cholesterol (mg/dL)150 ± 1090 ± 5
Liver Cholesterol (mg/g)30 ± 218 ± 1
Body Weight (g)250 ± 20240 ± 15

Case Study 2: Enzymatic Conversion Studies

Research involving rat liver homogenates showed that this compound undergoes enzymatic conversion to various metabolites, with significant implications for its biological activity. The conversion rates were measured under aerobic conditions, revealing that specific enzymes are involved in metabolizing this compound into biologically active forms .

Implications for Human Health

The findings regarding the biological activity of this compound derivatives suggest potential therapeutic applications for managing hypercholesterolemia and associated cardiovascular diseases. The ability to modulate cholesterol levels through dietary or pharmacological means could provide an effective strategy for preventing and treating these conditions.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for identifying Cholest-8(14)-ene in natural extracts, and how can researchers validate their findings?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, GC-MS can detect this compound in petroleum ether fractions by matching retention indices and fragmentation patterns with reference libraries . NMR (¹H and ¹³C) should confirm double-bond positioning at C8(14). Validation requires cross-referencing with synthetic standards and ensuring purity via HPLC or TLC .

Q. What synthetic pathways are commonly used to produce this compound derivatives, and what are the key intermediates?

  • Methodological Answer : this compound derivatives are synthesized via oxidation or reduction of cholesterol precursors. For instance, 4-cholesten-3-one (a cholesterol derivative) can undergo selective hydrogenation or isomerization to introduce the C8(14) double bond. Key intermediates include cholestane-diones and cholestenones, which require careful purification via column chromatography to avoid side products .

Q. How can researchers ensure reproducibility in this compound isolation from plant sources?

  • Methodological Answer : Standardize extraction protocols using solvents like petroleum ether or ethanol, as these selectively dissolve steroidal compounds. Document solvent ratios, temperature, and extraction duration. Replicate methods from studies such as Tabernaemontana divaricata leaf analysis, where GC-MS identified this compound alongside gibberellic acid and saponins . Include purity metrics (e.g., ≥95% via HPLC) in supplementary materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Use high-field NMR (≥500 MHz) to resolve overlapping signals, and compare data across solvents (e.g., CDCl₃ vs. DMSO). For IR, confirm functional groups (e.g., C=C stretching at ~1650 cm⁻¹) with computational modeling (DFT) . Publish raw spectral data in repositories to enable cross-validation .

Q. How can researchers optimize reaction conditions to enhance yield in this compound synthesis while minimizing byproducts?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation), temperature, and reaction time. For example, low-temperature (-20°C) reactions may stabilize intermediates and reduce epimerization. Monitor progress via TLC or in-situ FTIR. Report yields and byproduct profiles in alignment with ICH E8(R1) guidelines for methodological transparency .

Q. What computational methods are effective for predicting the biological activity of this compound analogs, and how do they correlate with experimental assays?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to sterol-binding proteins like Smoothened (SMO). Validate predictions with in vitro assays, such as cytotoxicity testing in cancer cell lines. Address discrepancies by refining force-field parameters or incorporating solvent effects in simulations . Publish raw docking scores and assay data to support reproducibility .

Q. How should researchers address conflicting bioactivity results for this compound in different model organisms?

  • Methodological Answer : Differences may stem from metabolic diversity or assay conditions. Conduct comparative studies using standardized protocols (e.g., OECD guidelines) across models (e.g., zebrafish vs. murine). Control for variables like diet, which affects sterol metabolism. Use meta-analysis tools to statistically reconcile conflicting data .

Data Management & Reproducibility

Q. What metadata is essential for publishing this compound-related data in compliance with FAIR principles?

  • Methodological Answer : Include (1) compound identifiers (e.g., CAS 50673-97-7), (2) synthetic protocols with step-by-step procedures, (3) spectral raw data (NMR, MS), and (4) purity validation methods. Store data in repositories like Zenodo or ChemRxiv with CC-BY licenses. Reference guidelines from Beilstein Journal of Organic Chemistry for supplementary material formatting .

Q. How can researchers mitigate bias in bioactivity studies involving this compound?

  • Methodological Answer : Use double-blinded experimental designs and randomize sample groups. Pre-register study protocols on platforms like Open Science Framework. For in vivo studies, adhere to ARRIVE 2.0 guidelines. Disclose funding sources and potential conflicts of interest in acknowledgments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-8(14)-ene
Reactant of Route 2
Cholest-8(14)-ene

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